Structural Confirmation of the 1,3,4‑Thiadiazoline Core by NMR: 2‑Pyridyl Isomer vs. Open‑Chain Thiosemicarbazone Precursor
In the foundational structural proof by Kubota et al., the diacetyl derivative containing the 2‑pyridyl substituent (compound 3a in the original paper, which corresponds to CAS 62236‑02‑6) was used to establish the 1,3,4‑thiadiazoline ring system. Its ¹H NMR spectrum displayed a C‑5 proton resonance at δ 6.80, shifted upfield by 1.24 ppm relative to the methine proton of the open‑chain thiosemicarbazone precursor . This upfield shift is a definitive marker of ring closure and is not observed for the aromatic 1,3,4‑thiadiazole isomers. The quantitative shift difference provides a clear spectroscopic handle to distinguish the dihydrothiadiazoline form from its aromatic counterparts and to confirm successful synthesis.
| Evidence Dimension | ¹H NMR chemical shift of C‑5 proton (δ, ppm) |
|---|---|
| Target Compound Data | δ 6.80 (C‑5 proton of 1,3,4‑thiadiazoline ring) |
| Comparator Or Baseline | Open‑chain thiosemicarbazone precursor: δ ~8.04 (methine proton) |
| Quantified Difference | Δδ = –1.24 ppm (upfield shift upon cyclisation) |
| Conditions | ¹H NMR, solvent not specified in abstract; J. Org. Chem. 1980, 45, 1473–1477 |
Why This Matters
This confirmed ring structure is critical for procuring the correct dihydrothiadiazoline form, as aromatic thiadiazole isomers exhibit different reactivity and biological profiles.
